molecular formula C9H7BrClNO B14477006 N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine CAS No. 72806-46-3

N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine

Cat. No.: B14477006
CAS No.: 72806-46-3
M. Wt: 260.51 g/mol
InChI Key: GPEKGMNIRYTBFN-UHFFFAOYSA-N
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Description

N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bromophenyl group, a chloropropenylidene group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine typically involves the reaction of 4-bromobenzaldehyde with 3-chloroprop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and hydroxyl groups but different overall structure.

    N-(3-Bromophenyl)-4-chlorobenzamide: Shares the bromophenyl and chlorobenzene moieties but differs in the functional groups attached.

Uniqueness

N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

72806-46-3

Molecular Formula

C9H7BrClNO

Molecular Weight

260.51 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-3-chloroprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C9H7BrClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12-13/h1-6,13H

InChI Key

GPEKGMNIRYTBFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC=NO)Cl)Br

Origin of Product

United States

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